molecular formula C5H3NS B159127 3-Thiophenecarbonitrile CAS No. 1641-09-4

3-Thiophenecarbonitrile

Cat. No. B159127
Key on ui cas rn: 1641-09-4
M. Wt: 109.15 g/mol
InChI Key: GSXCEVHRIVLFJV-UHFFFAOYSA-N
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Patent
US08148380B2

Procedure details

To a solution of N-chlorosuccinimide (1.0 eq, 12.2 g) in hexane (100 mL) were added thiophene-3-carbonitrile (10 g, 91.6 mmol) and 70% HClO4 (1 mol %, 0.1 mL). The reaction mixture was stirred overnight at room temperature and subsequently K2CO3 was added. Removal of the solids and the volatiles afforded the crude product as a yellow oil. (This was a mixture of starting material: desired product: wrong isomer: dichlorinated 48%:26%:19%:6%.) Purification twice by column chromatography afforded 5-chlorothiophene-3-carbonitrile (1.71 g, 13%) as a yellow oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[S:9]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10]1.C([O-])([O-])=O.[K+].[K+]>CCCCCC>[ClH:1].[Cl:1][C:13]1[S:9][CH:10]=[C:11]([CH2:14][NH2:15])[CH:12]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
S1C=C(C=C1)C#N
Name
HClO4
Quantity
0.1 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solids
CUSTOM
Type
CUSTOM
Details
the volatiles afforded the crude product as a yellow oil
ADDITION
Type
ADDITION
Details
a mixture of starting material

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC1=CC(=CS1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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